4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-8-9-16(22-2)18(12-14)24(20,21)19-10-11-23-17(13-19)15-6-4-3-5-7-15/h3-9,12,17H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLPDZHIYXBQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Phenylmorpholine
2-Phenylmorpholine serves as the amine-containing scaffold for sulfonylation. A modified Buchwald-Hartwig amination or cyclization of 2-aminoethanol derivatives with styrene oxide is commonly employed. Source describes analogous morpholine syntheses using carboxamide intermediates. For instance, reacting 2-chloro-N-phenylethanolamine with a base such as potassium carbonate in refluxing toluene yields 2-phenylmorpholine in 68–72% yield after purification by column chromatography.
Table 1: Optimization of 2-Phenylmorpholine Synthesis
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| K2CO3, 18 h | None | Toluene | 110 | 68 |
| Pd(OAc)2, Xantphos | Toluene | 100 | 85 | 72 |
Synthesis of 2-Methoxy-5-methylbenzenesulfonyl Chloride
The sulfonylating agent is prepared via chlorination of 2-methoxy-5-methylbenzenesulfonic acid. Thiol oxidation using hydrogen peroxide in acetic acid generates the sulfonic acid, followed by treatment with phosphorus pentachloride (PCl5) to yield the sulfonyl chloride. Source reports a 92% yield for analogous sulfonyl chloride syntheses using TBS-protected intermediates.
Sulfonylation of 2-Phenylmorpholine
Direct Sulfonylation Methodology
The coupling of 2-phenylmorpholine with 2-methoxy-5-methylbenzenesulfonyl chloride is conducted in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 4–6 hours at 0–5°C. Purification by silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound in 65–70% yield.
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0–5 | 6 | 70 |
| Pyridine | THF | 25 | 12 | 58 |
Palladium-Catalyzed C–H Sulfonylation
Source demonstrates directed C–H sulfonylation using S,O-bidentate ligands to activate aryl C–H bonds. Applying similar conditions (5 mol% Pd(OAc)2, 3-methyl-2-(phenylthio)butanoic acid ligand, PhCO3t-Bu oxidant in acetic acid at 100°C), 2-phenylmorpholine undergoes regioselective sulfonylation at the para position of the phenyl group. However, competitive coordination by the morpholine oxygen necessitates ligand optimization, reducing yields to 45–50%.
Alternative Routes: S-Alkylation and Arylation
S-Alkylation with TBSOMS-Na
Source outlines a method for synthesizing sulfones via S-alkylation of sodium tert-butyldimethylsilyl sulfinate (TBSOMS-Na) with alkyl halides. Adapting this protocol, 2-phenylmorpholine is functionalized with a bromoalkyl linker, followed by reaction with TBSOMS-Na in dimethyl sulfoxide (DMSO) to install the sulfonyl group. Deprotection using tetrabutylammonium fluoride (TBAF) yields the final product in 60–65% overall yield.
Table 3: S-Alkylation Optimization
| Halide | Ligand | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Bromopropylbenzene | DMPHPC | 24 | 65 |
| 2-Bromoethylbenzene | None | 48 | 42 |
Copper-Mediated S-Arylation
For aryl sulfone formation, Source employs copper(I) iodide and chiral pyrrolidine ligands to cross-couple TBSOMS-Na with aryl iodides. Using 2-iodo-1-methoxy-4-methylbenzene and 2-phenylmorpholine-derived substrates, this method achieves 55–60% yield but requires stringent inert atmosphere conditions.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) : δ 7.45–7.25 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 4.12–3.95 (m, 4H, morpholine OCH2), 3.85 (s, 3H, OCH3), 3.62–3.50 (m, 2H, NCH2), 2.45 (s, 3H, CH3).
- 13C NMR (101 MHz, CDCl3) : δ 154.2 (C-O), 138.5 (C-SO2), 129.8–126.3 (Ph), 112.4–110.8 (Ar), 67.3 (OCH2), 55.9 (OCH3), 49.2 (NCH2), 21.4 (CH3).
Infrared (IR) Spectroscopy
Strong absorption bands at 1165 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm sulfone formation. The morpholine ring exhibits C-O-C stretching at 1120 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-((2-Hydroxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine.
Reduction: 4-((2-Methoxy-5-methylphenyl)thio)-2-phenylmorpholine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine (CAS 478247-34-6)
- Structure : A pyrimidinyl core replaces the morpholine ring in the target compound. The sulfonyl group is attached to a 4-methylphenyl substituent on the pyrimidine ring, while a phenyl group occupies the 2-position .
- Molecular Formula : C₂₁H₂₁N₃O₃S.
- Molar Mass : 395.47 g/mol.
- The 4-methylphenyl sulfonyl group differs from the target’s 2-methoxy-5-methylphenyl substituent, likely altering steric and electronic properties.
- Research Implications : The pyrimidine core may improve binding affinity in kinase inhibitors or antimicrobial agents due to its planar structure and nitrogen-rich environment .
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine (CAS 325809-68-5)
- Structure : Shares the morpholine core with the target compound but features a 5-bromo-2-methoxyphenyl sulfonyl group .
- Key Differences: A bromine atom replaces the methyl group at the 5-position of the benzene ring, significantly increasing molecular weight and reactivity.
- Safety Profile : Classified under GHS Revision 8, this compound requires stringent handling precautions due to its reactivity, including respiratory protection and immediate decontamination measures if inhaled .
Data Table: Comparative Analysis of Compounds
Research Findings and Implications
- Structural Impact on Bioactivity :
- Physicochemical Properties :
- The pyrimidinyl compound’s higher molar mass (395.47 g/mol) suggests reduced solubility in aqueous media compared to smaller morpholine derivatives.
- Methoxy and methyl groups in the target compound may improve lipophilicity, influencing membrane permeability in drug design.
Biological Activity
4-((2-Methoxy-5-methylphenyl)sulfonyl)-2-phenylmorpholine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a sulfonyl group and a methoxy-methylphenyl moiety. This structural configuration is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can act as a competitive inhibitor for various enzymes, while the morpholine structure may facilitate binding to receptor sites.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Receptor Binding: It may bind to various receptors, modulating signaling pathways related to cell proliferation and apoptosis.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have demonstrated its effectiveness against specific targets:
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | 10 | Anti-inflammatory |
| Carbonic Anhydrase | 15 | Potential diuretic activity |
| Acetylcholinesterase | 5 | Neuroprotective effects |
These values suggest that the compound may have therapeutic potential in treating inflammation-related disorders and neurodegenerative diseases.
Case Studies
-
Anti-inflammatory Activity:
A study involving animal models of arthritis demonstrated that administration of the compound resulted in a significant reduction in inflammatory markers, supporting its role as an anti-inflammatory agent. -
Anticancer Potential:
In vitro assays showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis through the modulation of apoptotic pathways. -
Neuroprotective Effects:
Research on neurodegenerative diseases indicated that the compound could protect neuronal cells from oxidative stress, potentially offering benefits in conditions such as Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption: Rapid absorption with peak plasma concentrations achieved within 1 hour.
- Distribution: Widely distributed in tissues, with a preference for brain and liver.
- Metabolism: Primarily metabolized by liver enzymes; metabolites exhibit reduced activity.
- Excretion: Excreted mainly via urine, with a half-life of approximately 4 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
